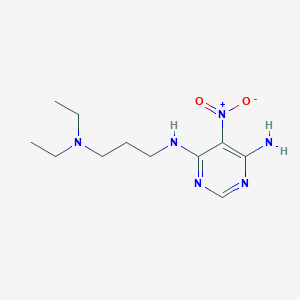

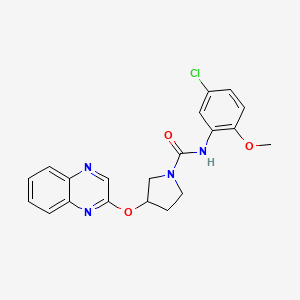

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of diethylaminopropylamine , which is a diamine. It’s used in the preparation of some surfactants, such as cocamidopropyl betaine, an ingredient in many personal care products .

Synthesis Analysis

Diethylaminopropylamine can be synthesized commercially via the reaction between dimethylamine and acrylonitrile . A subsequent hydrogenation step yields diethylaminopropylamine .

Chemical Reactions Analysis

Diethylaminopropylamine can be used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .

Physical And Chemical Properties Analysis

The physical state of diethylaminopropylamine at 20°C is liquid . It has a molecular weight of 130.23 .

Wissenschaftliche Forschungsanwendungen

Binding Affinity and Selectivity in Histamine Receptors

Research has explored the binding affinity of compounds similar to N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine, specifically derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, for histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). The study conducted by Sadek et al. (2014) indicated that structural modifications in these compounds could significantly enhance hH3R affinity and selectivity, pointing towards potential therapeutic applications in targeting these histamine receptors. The paper also delved into calculating drug-likeness properties of these compounds, which is crucial for understanding their potential as drugs. The high affinity and selectivity of certain derivatives for hH3Rs over hH4Rs suggest a possible role in treatments targeting histamine-related pathways (Sadek et al., 2014).

Synthesis and Chemical Transformation

The synthesis and transformation of pyrimidine compounds, closely related to N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine, have been widely studied. Brown (2007) reported on the synthesis of 5-amino-4-methylaminopyrimidine, discussing the challenges and specific conditions required for successful monoamination. This research contributes to the broader understanding of chemical synthesis and the potential for creating various pyrimidine derivatives, which can have numerous scientific and pharmacological applications (Brown, 2007).

Biological Activities and Potential Therapeutic Applications

A study by Yuan et al. (2011) explored the synthesis of novel N-(pyrimidin-5-yl)-N'-phenylureas starting from a derivative of 4-chloro-2-diethylamino-6-methyl-5-nitropyrimidine. The synthesized compounds showed promising anti-TMV (tobacco mosaic virus) activity, indicating potential applications in plant protection or as a platform for developing antiviral agents. This research underscores the biological relevance of pyrimidine derivatives and their potential in therapeutic or agricultural contexts (Yuan et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-N-[3-(diethylamino)propyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-3-16(4-2)7-5-6-13-11-9(17(18)19)10(12)14-8-15-11/h8H,3-7H2,1-2H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKFWFMYYYHTMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-(diethylamino)propyl)-5-nitropyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)

![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)